7
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Overview
Description
7 is a steroidal compound that belongs to the class of hydroxysteroids. It is structurally related to progesterone, a key hormone in the regulation of the menstrual cycle and pregnancy. This compound is characterized by the presence of hydroxyl groups at the 7alpha and 14alpha positions on the steroid backbone, which significantly influences its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7 typically involves multi-step organic reactions starting from progesterone. One common method includes the hydroxylation of progesterone at the 7alpha and 14alpha positions using specific hydroxylating agents such as cytochrome P450 enzymes . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation of the desired positions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to express specific enzymes that catalyze the hydroxylation of progesterone efficiently . The process is typically carried out in large-scale bioreactors under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, converting them back to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of this compound-keto and 14-keto derivatives.
Reduction: Formation of dehydroxylated progesterone.
Substitution: Formation of this compound-substituted and 14-substituted derivatives.
Scientific Research Applications
7 has a wide range of applications in scientific research:
Biology: Investigated for its role in modulating biological pathways related to steroid hormones.
Mechanism of Action
The mechanism of action of 7 involves its interaction with specific molecular targets, primarily the progesterone receptors. Upon binding to these receptors, the compound can modulate the expression of genes involved in various physiological processes, including reproductive functions and inflammation . The hydroxyl groups at the 7alpha and 14alpha positions enhance its binding affinity and selectivity towards these receptors, thereby influencing its biological activity.
Comparison with Similar Compounds
17alpha-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with hydroxylation at the 17alpha position.
11alpha-Hydroxyprogesterone: Hydroxylated at the 11alpha position, commonly used in the synthesis of corticosteroids.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. Unlike other hydroxylated derivatives, it exhibits a unique pattern of receptor binding and metabolic stability, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
640-30-2 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)15-6-9-21(25)18-16(5-8-20(15,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17-,18+,19+,20-,21-/m1/s1 |
InChI Key |
NEVVHGHXJACRQZ-OCZHUQCSSA-N |
SMILES |
CC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O |
Synonyms |
7,14-dihydroxypregn-4-ene-3,20-dione 7,14-dihydroxypregn-4-ene-3,20-dione, (7beta,14xi)-isomer DPED |
Origin of Product |
United States |
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